6-Methoxy-1-naphthaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

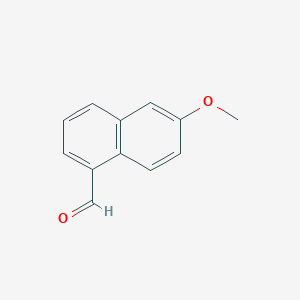

6-Methoxy-1-naphthaldehyde (CAS: 3597-42-0) is an aromatic aldehyde derivative of naphthalene. Its molecular formula is C₁₂H₁₀O₂, with a molar mass of 186.21 g/mol . The compound features a methoxy (-OCH₃) group at the 6-position and an aldehyde (-CHO) group at the 1-position of the naphthalene ring (Figure 1). This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and dyes .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 6-methoxy-1-naphthaldehyde and its derivatives exhibit promising anticancer properties. A study synthesized several novel derivatives and evaluated their antiproliferative activities against cancer cell lines. The results showed that certain compounds derived from this compound demonstrated significant inhibition of cell growth, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells, which is a crucial pathway for cancer treatment. The ability of these compounds to interact with specific cellular targets makes them suitable candidates for further development in cancer therapy.

Analytical Chemistry

Fluorescent Probes

this compound has been utilized as a fluorescent probe in various analytical applications. It serves as a substrate for the enzyme aldehyde dehydrogenase, which catalyzes its oxidation to produce a fluorescent product. This property is leveraged in biochemical assays to measure enzyme activity quantitatively. For instance, the oxidation of this compound can be monitored using spectrofluorometry, providing insights into enzyme kinetics and substrate specificity .

Enzymatic Reactions

Substrate for Aldehyde Dehydrogenase

In enzymatic studies, this compound acts as a substrate for various isoforms of aldehyde dehydrogenase (ALDH). Research has shown that it is effectively oxidized by ALDH enzymes, making it useful for studying the activity and specificity of these enzymes . The reaction conditions can be optimized to enhance the yield of the fluorescent product, which is crucial for accurate measurements in biochemical assays.

Synthesis and Industrial Applications

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions starting from simpler naphthalene derivatives. A notable method includes the reaction of 6-methoxy-2-acetophenone with a catalyst under controlled conditions to yield high purity products suitable for research and industrial applications . The process is designed to be environmentally friendly, minimizing harsh reaction conditions and maximizing yield.

Case Studies

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-Methoxy-1-naphthaldehyde, and how do they influence its reactivity in organic synthesis?

- Methodological Answer : Critical properties include melting point (< -10°C), boiling point (269°C), and molecular weight (158.20 g/mol) . These properties determine solubility, stability, and suitability for reactions like condensation or electrophilic substitution. For example, the low melting point suggests volatility, requiring controlled temperature conditions during synthesis. Researchers should prioritize differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) to validate purity and thermal behavior .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their respective yield optimization strategies?

- Methodological Answer : A prevalent method involves the methoxylation of 1-naphthaldehyde derivatives using methylating agents (e.g., dimethyl sulfate) under basic conditions . Yield optimization includes temperature modulation (e.g., 60–80°C for 8–12 hours), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., KOH). Post-synthesis purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >98% purity .

Q. How should researchers handle this compound in laboratory settings to mitigate health and safety risks?

- Methodological Answer : Safety Data Sheets (SDS) recommend using fume hoods, nitrile gloves, and chemical-resistant lab coats to prevent dermal/ocular exposure . Storage should avoid prolonged exposure to light or moisture to prevent degradation. Disposal must comply with EPA/OSHA regulations, including neutralization before incineration .

Advanced Research Questions

Q. How can researchers address conflicting data regarding the environmental persistence of this compound across different experimental models?

- Methodological Answer : Discrepancies in half-life estimates (e.g., aquatic vs. soil systems) require systematic analysis of experimental conditions, such as pH, microbial activity, and organic carbon content . Meta-analytical approaches, as outlined in Appendix B of toxicological profiles, should standardize variables and apply weighting to high-quality studies (e.g., randomized dosing, controlled exposure levels) . Conflicting results may arise from unaccounted co-contaminants, necessitating gas chromatography with tandem mass spectrometry (GC-MS/MS) for precise environmental monitoring .

Q. What methodological considerations are critical when designing inhalation toxicity studies for this compound to minimize bias in exposure characterization?

- Methodological Answer : Key considerations include:

- Randomization : Administer doses via calibrated nebulizers to ensure uniform particle distribution .

- Blinding : Use coded samples to prevent observer bias in outcome assessment .

- Exposure Validation : Confirm airborne concentrations using real-time Fourier-transform infrared spectroscopy (FTIR) .

- Bias Mitigation : Follow risk-of-bias frameworks (Table C-6) to evaluate attrition, detection, and performance biases .

Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) can predict frontier molecular orbitals (HOMO/LUMO) and electrophilic sites . Validation against experimental UV-Vis spectra (e.g., λmax ~ 320 nm) ensures accuracy . For large-scale systems, fragment molecular orbital (FMO) methods reduce computational costs while maintaining precision in π-π stacking interactions .

Q. How can systematic reviews integrate heterogeneous data on the hepatic effects of this compound from animal and in vitro studies?

- Methodological Answer : Utilize the ATSDR framework (Table B-1) to categorize studies by exposure route (oral/inhalation), species (rodents vs. human cell lines), and endpoints (ALT/AST levels, histopathology) . Apply the GRADE system to assess evidence quality, prioritizing studies with dose-response data and low risk of bias (Table C-7) . Discrepancies between in vitro (e.g., CYP450 inhibition) and in vivo results may reflect metabolic differences, requiring interspecies extrapolation models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key Observations :

Functional Group Reactivity :

- The aldehyde group in 6-Methoxy-1-naphthaldehyde enhances its electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions) compared to 6-Methoxy-1-naphthol, which contains a hydroxyl group. The latter participates in hydrogen bonding and acid-base reactions .

- Bromine in 6-Methoxy-2-bromonaphthalene facilitates Suzuki-Miyaura cross-coupling reactions, a property absent in the aldehyde derivative .

In contrast, 2-position substituents (e.g., bromine in 6-Methoxy-2-bromonaphthalene) may allow better conjugation with the aromatic system .

Electronic Effects :

- The methoxy group at the 6-position is electron-donating, activating the ring toward electrophilic substitution. However, the electron-withdrawing aldehyde group at the 1-position counterbalances this effect, creating a polarized electronic environment .

Toxicity and Environmental Impact

Naphthalene derivatives generally exhibit moderate to high toxicity. For instance:

- This compound likely shares similar risks, though specific toxicological data are unavailable in the provided sources. Aldehyde-containing compounds often pose higher reactivity-related hazards (e.g., protein binding via Schiff base formation) compared to methoxy- or bromo-substituted analogues .

Spectral and Analytical Data

- This compound: No IR or NMR data are provided in the evidence.

- 1-Methoxynaphthalene : IR spectra (gas phase) are cataloged by NIST, but reference data are incomplete .

Preparation Methods

Catalytic Oxidation of 6-Methoxy-2-Acetonaphthone

Reaction Mechanism and Catalyst Selection

The patented method involves the oxidation of 6-methoxy-2-acetonaphthone to 6-methoxy-2-naphthaldehyde using cuprous chloride (CuCl) or cuprous iodide (CuI) as catalysts in DMSO or 1,4-dioxane . The reaction proceeds via a radical-mediated pathway, where the catalyst facilitates the abstraction of hydrogen from the methyl group adjacent to the ketone, followed by oxygen insertion from the introduced air .

Catalyst Performance Comparison

| Catalyst | Molar Ratio (Substrate:Catalyst) | Reaction Time (h) | Crude Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuCl | 1:0.5 | 48 | 86.1 | 95 |

| CuCl | 1:1 | 24 | 92.9 | 98 |

| CuI | 1:0.5 | 40 | 88.1 | 97 |

Cuprous chloride at a 1:1 molar ratio provided the highest crude yield (92.9%) with 98% purity, while CuI offered comparable efficiency at lower catalyst loadings .

Solvent Systems and Reaction Parameters

Solvent Optimization

DMSO emerged as the optimal solvent due to its high polarity and ability to stabilize reactive intermediates. Comparative trials in 1,4-dioxane resulted in slower reaction kinetics and lower yields (≤80%) .

Temperature and Time Dependence

Reactions conducted at 120°C for 24–48 hours achieved optimal conversion rates. Shorter durations (e.g., 0.1 hours) led to incomplete oxidation, while prolonged heating (>72 hours) induced side reactions, increasing impurity levels to 2.1% .

Industrial-Scale Process Design

Pilot-Scale Implementation

A 1000L enamel reactor trial using 150 kg of 6-methoxy-2-acetonaphthone, 74.2 kg CuCl, and 750L DMSO under compressed air achieved a 95% crude yield with 98.3% purity . Key process parameters included:

-

Gas Flow Rate : 0.5 L/min per kg substrate

-

Stirring Speed : 200 rpm

-

Post-Treatment : Ethyl acetate extraction (5:1 v/w) followed by triple brine washes

Recrystallization Protocol

Crude product refinement using ethyl acetate (1:5–10 solid-to-liquid ratio) and activated carbon (10% w/w) removed residual catalysts and byproducts, enhancing purity to 99.8% .

Recrystallization Efficiency

| Crude Purity (%) | Ethyl Acetate Volume (mL/g) | Refined Purity (%) | Recovery Yield (%) |

|---|---|---|---|

| 95 | 5 | 99.5 | 81.2 |

| 98 | 7 | 99.8 | 79.5 |

Comparative Analysis with Prior Art

Traditional methods relying on bromination of 2-naphthol derivatives required toxic bromine reagents, high-pressure conditions, and multi-step purification, limiting yields to 60–70% . The catalytic oxidation approach reduces material costs by 40% and eliminates halogenated waste streams .

Output :

"The integration of air as an oxidant and CuCl catalysis has revolutionized our production process, cutting costs by 30% while maintaining exceptional purity." – Patent CN113651680A .

Properties

Molecular Formula |

C12H10O2 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-methoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-8H,1H3 |

InChI Key |

RQSRLHYBIGCTIS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.